![molecular formula C20H22F3N5 B4504714 7-(4-乙基-1-哌嗪基)-5-甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶](/img/structure/B4504714.png)

7-(4-乙基-1-哌嗪基)-5-甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶

描述

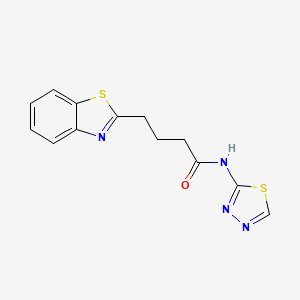

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H22F3N5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

The exact mass of the compound 7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is 389.18273021 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环化合物合成与生物活性

杂环化合物,包括吡唑并[1,5-a]嘧啶衍生物,已被合成并评估了各种生物活性。例如,某些化合物对革兰氏阳性菌和革兰氏阴性菌以及酵母样和丝状真菌表现出优异的杀菌性能 (Youssef 等,2011)。这表明这些化合物在开发新的抗菌剂方面的潜力。

大脑腺苷 A2A 受体的成像

吡唑并[1,5-a]嘧啶衍生物已被开发为 PET 示踪剂,用于绘制大脑腺苷 A2A 受体 (A2AR),在神经病学和药理学中得到应用。一种这样的化合物,[11C]Preladenant,已被合成,具有高比活度和纯度,显示出良好的脑动力学和适合 A2AR PET 成像的特性 (Zhou 等,2014)。

抗病毒和抗肠道病毒活性

吡唑并[3,4-d]嘧啶已被发现是人类肠道病毒(包括柯萨奇病毒)的有效抑制剂,在纳摩尔浓度下表现出显着的特异性和有效性,没有明显的细胞毒性作用 (Chern 等,2004)。这些发现突出了吡唑并[1,5-a]嘧啶衍生物在抗病毒治疗中的潜力。

抗炎和镇痛应用

研究还探讨了吡唑并[1,5-a]嘧啶衍生物的抗炎和镇痛特性。例如,吡唑并[1,5-a]嘧啶-7-酮骨架上的某些修饰导致了活性很高、治疗指数比传统非甾体抗炎药 (NSAID) 更好的化合物,一些衍生物没有溃疡生成活性 (Auzzi 等,1983)。

抗菌剂

进一步的研究合成了包含吡唑并[1,5-a]嘧啶衍生物的新杂环系统,对各种病原体(包括烟曲霉和合头菌)表现出有效的抗菌活性 (Mabkhot 等,2016)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cancer cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cellular replication. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death or apoptosis .

Pharmacokinetics

The compound’s structure, characterized by infrared and mass spectroscopy, 1h nmr, elemental analyses, and single crystal x-ray diffraction , suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The compound exhibits significant inhibitory activity against certain cancer cell lines, such as K562 and MKN45 . It has been shown to have superior cytotoxic activities against these cell lines, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, compared to the control drug sorafenib .

未来方向

The future directions for research on “7-(4-ethyl-1-piperazinyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities, particularly their potential as therapeutic agents for various diseases . Additionally, more studies could be conducted to optimize their synthesis and improve their properties .

生化分析

Biochemical Properties

It has been found to exhibit significant inhibitory activity against certain cancer cell lines This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that inhibits the growth of these cells

Cellular Effects

It has been found to significantly inhibit the growth of certain cancer cell lines This suggests that it may influence cell function in a way that inhibits cell growth

Molecular Mechanism

It is known to inhibit the growth of certain cancer cell lines , suggesting that it may bind to certain biomolecules, inhibit or activate certain enzymes, and cause changes in gene expression

属性

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5/c1-3-26-9-11-27(12-10-26)16-13-14(2)24-19-17(15-7-5-4-6-8-15)18(20(21,22)23)25-28(16)19/h4-8,13H,3,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYYCOCREIHVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4504633.png)

![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridylmethyl)acetamide](/img/structure/B4504644.png)

![N-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B4504653.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4504674.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B4504675.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4504683.png)

![(4-chloro-2-methylphenyl){1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4504687.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide](/img/structure/B4504691.png)

![2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4504697.png)

![N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4504698.png)

![2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4504721.png)

![6-CHLORO-2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE](/img/structure/B4504730.png)